An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)benzonitrile
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3,5-Bis(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document consolidates critical data, explains the causality behind experimental choices for its characterization, and provides validated, step-by-step protocols for property determination. The guide is structured to deliver both foundational data and practical, field-proven insights to ensure scientific integrity and support advanced research and development applications.
Introduction and Strategic Importance
3,5-Bis(trifluoromethyl)benzonitrile is an aromatic organic compound distinguished by a nitrile group (-C≡N) and two trifluoromethyl (-CF₃) groups symmetrically positioned on a benzene ring. Its chemical structure, featuring electron-withdrawing trifluoromethyl groups, imparts unique electronic properties, thermal stability, and metabolic resistance. These characteristics make it a highly valuable building block in medicinal chemistry and materials science.
Notably, this compound is a critical intermediate in the synthesis of Selinexor, a selective inhibitor of nuclear export (SINE) used in the treatment of specific hematological malignancies like multiple myeloma and diffuse large B-cell lymphoma (DLBCL).[1] Understanding its physical properties is therefore not merely an academic exercise but a fundamental prerequisite for process optimization, quality control, and formulation development in pharmaceutical manufacturing. This guide provides the in-depth data necessary for such applications.
Core Physical and Chemical Properties
The physical state and thermal properties of a compound dictate its handling, storage, and reaction conditions. 3,5-Bis(trifluoromethyl)benzonitrile is often described as a white to colorless substance that can exist as a powder, lump, or clear liquid, a variability attributed to its low melting point, which is near ambient temperature.
Table 1: Key Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)benzonitrile
| Property | Value | Source(s) |
| IUPAC Name | 3,5-bis(trifluoromethyl)benzonitrile | [2][3] |
| CAS Number | 27126-93-8 | [2][4] |
| Molecular Formula | C₉H₃F₆N | [2][3] |
| Molecular Weight | 239.12 g/mol | [1][2] |
| Appearance | White or Colorless powder, lump, or clear liquid | |
| Melting Point | 16 - 23 °C (Range from various sources) | [1][5] |
| Boiling Point | 154 - 156 °C | [1][5] |
| Density | 1.42 - 1.421 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.4175 - 1.4205 | [1][3] |
| Flash Point | 72 °C (161.6 °F) | [5][6] |
| Storage Temperature | Room Temperature, Sealed in Dry, Dark Place | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of chemical identification and quality control. The high symmetry (C2v point group) of 3,5-Bis(trifluoromethyl)benzonitrile leads to a relatively simple yet highly characteristic spectroscopic signature.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is straightforward. It is expected to show two distinct signals in the aromatic region: a singlet for the proton at the C4 position and another singlet (or a finely split multiplet) for the two equivalent protons at the C2 and C6 positions.[7][8]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key signals include those for the two equivalent trifluoromethyl carbons, the aromatic carbons, and the nitrile carbon. The carbons attached to the highly electronegative fluorine atoms will exhibit characteristic quartet splitting due to C-F coupling.[9][10]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single, sharp resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups.[11] The chemical shift, typically around -63 ppm relative to CFCl₃, is characteristic of aromatic trifluoromethyl groups.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of 3,5-Bis(trifluoromethyl)benzonitrile is dominated by two key features:
-
Nitrile Stretch (C≡N): A sharp, intense absorption band is observed in the range of 2220-2240 cm⁻¹. This is characteristic of an aromatic nitrile, with the position slightly lowered due to conjugation with the benzene ring.[13]
-
C-F Stretches: Very strong, complex absorption bands are present in the region of 1100-1400 cm⁻¹, which are characteristic of the C-F stretching vibrations within the trifluoromethyl groups.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The EI mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z of 239, confirming the compound's molecular weight.[4][7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which serves to unambiguously confirm the elemental composition of C₉H₃F₆N.[7]
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of physical property data, all experimental protocols must be self-validating. This involves equipment calibration, use of certified reference materials, and clear, reproducible procedures.
Protocol for Melting Point Determination
The low melting point of this compound requires a precise and controlled method. A capillary melting point apparatus is the standard choice.
Methodology:
-
Calibration: Calibrate the apparatus using certified reference standards with melting points bracketing the expected range (e.g., benzophenone, 47-51°C). This validates the instrument's temperature accuracy.
-
Sample Preparation: If the sample is liquid at room temperature, cool it below its freezing point until solidified. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat at a rapid rate (5-10 °C/min) to approximately 10°C below the expected melting point.
-
Fine Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range.
-
Validation: A sharp melting range (e.g., < 2°C) is indicative of high purity.
Workflow for Spectroscopic Characterization
The following workflow ensures comprehensive and verifiable structural confirmation.
Diagram 1: Workflow for Spectroscopic Characterization
Caption: A validated workflow for the complete spectroscopic characterization of 3,5-Bis(trifluoromethyl)benzonitrile.
Safety, Handling, and Storage
From a safety perspective, 3,5-Bis(trifluoromethyl)benzonitrile is classified as harmful and an irritant.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.
-
Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[15] Avoid breathing dust, fumes, or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place.[1] Room temperature storage is generally acceptable, though keeping it in a cool place (<15°C) is recommended for long-term stability.
Conclusion
3,5-Bis(trifluoromethyl)benzonitrile is a specialty chemical whose physical and spectroscopic properties are of paramount importance to its application in pharmaceutical synthesis. Its low melting point, distinct spectroscopic signatures, and defined thermal properties provide a clear roadmap for its use in research and manufacturing. The protocols and data presented in this guide offer a validated framework for scientists and developers, ensuring that this critical building block can be handled, characterized, and utilized with confidence and scientific rigor.
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